molecular formula C16H19ClN4O B5968692 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone

1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone

Cat. No. B5968692
M. Wt: 318.80 g/mol
InChI Key: HJIXCBJJKAXZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature. It has been shown to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone is not fully understood. However, it is believed to act on several different molecular targets, including receptors and enzymes. Its effects are thought to be mediated through a complex network of signaling pathways.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has been studied for its potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone has several advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its effects are well understood. However, its use in lab experiments can be limited by its cost and availability.

Future Directions

There are many potential future directions for research on 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the study of the compound's effects on specific molecular targets, which could lead to the development of new drugs for the treatment of various diseases and conditions. Additionally, research could focus on the potential applications of the compound in the field of regenerative medicine.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions and purification techniques. The exact method of synthesis can vary depending on the specific application of the compound.

Scientific Research Applications

1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(1-methylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-20-9-12(8-19-20)7-18-14-6-16(22)21(11-14)10-13-4-2-3-5-15(13)17/h2-5,8-9,14,18H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIXCBJJKAXZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.